![molecular formula C2H5BO2 B2399590 Vinylboronic acid CAS No. 4363-34-2](/img/structure/B2399590.png)
Vinylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinylboronic acid, also known as ethenylboronic acid, is a boronic acid derivative with the molecular formula CH2=CHB(OH)2 . It is often used in the synthesis of styrene-based organoboron polymers . It is also used as a stable boronic acid surrogate for Suzuki-Miyaura cross-coupling .
Synthesis Analysis
Vinylboronic acid can be synthesized as the protected ester in one step by cross-metathesis between an alkene and a vinylboronic ester or hydroboration of an alkyne . Vinylboronic acid pinacol ester (VB pin) was found to be a suitable monomer in radical polymerization, and the well-defined corresponding polymers were successfully obtained by reversible addition–fragmentation chain transfer (RAFT) polymerization .Molecular Structure Analysis
The molecular structure of Vinylboronic acid is CH2=CHB(OH)2 . Its average mass is 71.871 Da and its monoisotopic mass is 72.038261 Da .Chemical Reactions Analysis
Vinylboronic acid MIDA ester is used in Heck and oxidative Heck reactions as well as in olefin metathesis to provide the cross-coupled product . It undergoes cyclopropanation and epoxidation to yield corresponding MIDA cyclopropane and oxirane, respectively .Physical And Chemical Properties Analysis
Vinylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 154.8±23.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.6 mmHg at 25°C . It has a polar surface area of 40 Å2 and a molar volume of 73.6±3.0 cm3 .Scientific Research Applications
Bioorthogonal Reactions
Vinylboronic acids (VBAs) are used in bioorthogonal reactions for the chemical modification of biomolecules . They serve as non-strained, synthetically accessible, and water-soluble reaction partners in a bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction with 3,6-dipyridyl-s-tetrazines . This application is suitable for biological labeling applications .
Protein Modification
VBAs can be used orthogonally to the strain-promoted alkyne-azide cycloaddition for protein modification . This makes them attractive complements to the bioorthogonal molecular toolbox .
Radical Polymerization
Vinylboronic acid pinacol ester (VB pin) is a suitable monomer in radical polymerization . The well-defined corresponding polymers are successfully obtained by reversible addition–fragmentation chain transfer (RAFT) polymerization .
Preparation of Polyolefins
Vinylboronic acid is used in the preparation of well-defined polyolefins with boron-containing groups . This is achieved by introducing vinyl boronic acid and a series of boronate monomers .
Dynamic Exchange Properties
VB pin-containing polymers exhibit dynamic exchange properties . This indicates the potential of these polymers as functional materials .
Enzyme Inhibition
Safety and Hazards
Future Directions
Vinylboronic acid has potential applications in materials science due to its specific recognition, stimulus-response, and dynamic exchange . The introduction of boron-containing groups into the pendant of polymers remains a great challenge . This work introduces vinyl boronic acid (VB (OH) 2, CH 2 CHB (OH) 2) and a series of boronate monomers for preparing well-defined polyolefins with boron-containing groups .
Mechanism of Action
Target of Action
Vinylboronic acid (VBA) primarily targets carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura (SM) cross-coupling . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The mode of action of VBA involves its interaction with its targets through a bioorthogonal inverse electron-demand Diels–Alder reaction with tetrazines that are substituted with boron-coordinating ligands . This reaction results in exceptionally high reaction rates .
Biochemical Pathways
VBA affects the biochemical pathway of carbon-carbon bond formation. It is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Pharmacokinetics
It is known that vba is biocompatible, non-toxic, and highly stable in aqueous media and cell lysates , which suggests it may have favorable ADME properties.
Result of Action
The result of VBA’s action is the formation of new carbon-carbon bonds. For example, in the Suzuki-Miyaura coupling reaction, VBA helps form new carbon-carbon bonds, enabling the synthesis of complex organic compounds . Additionally, VBA can be used in a click-to-release variant, demonstrating its bioorthogonality with a VBA-protected doxorubicin prodrug .
Action Environment
The action of VBA is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which VBA plays a crucial role, benefits from mild and functional group tolerant reaction conditions . Furthermore, VBA has been shown to be useful in cellular experiments , indicating that it can function effectively in biological environments.
properties
IUPAC Name |
ethenylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCNIVBAVFOBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylboronic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.